Benzyl(2,2-dimethylpropyl)amine
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Overview
Description
Mechanism of Action
Target of Action
Benzyl(2,2-dimethylpropyl)amine is a complex compound that may interact with various targets in the body. It’s worth noting that benzylamine, a related compound, has been found to interact with human trypsin-1 and trypsin-2 .
Mode of Action
It’s plausible that it may interact with its targets in a similar manner to benzylamine, which involves binding to the active sites of enzymes like trypsin-1 and trypsin-2 .
Biochemical Pathways
Related compounds like benzylamine may influence various biochemical pathways, including those involving the enzymes trypsin-1 and trypsin-2 .
Result of Action
It’s plausible that its effects may be similar to those of benzylamine, which can interact with enzymes like trypsin-1 and trypsin-2 .
Biochemical Analysis
Biochemical Properties
Benzyl(2,2-dimethylpropyl)amine, like other amines, is known to be basic . It can participate in various biochemical reactions, particularly those involving nucleophilic substitution . The compound can interact with enzymes, proteins, and other biomolecules, potentially influencing their function. The exact nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It could potentially interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(2,2-dimethylpropyl)amine can be synthesized through several methods. One common approach involves the alkylation of benzylamine with 2,2-dimethylpropyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Benzylamine is reacted with 2,2-dimethylpropyl chloride or bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2,2-dimethylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl(2,2-dimethylpropyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine functionality.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A primary amine with a benzyl group.
2,2-Dimethylpropylamine: A primary amine with a 2,2-dimethylpropyl group.
N-Benzylmethylamine: A secondary amine with a benzyl and a methyl group.
Uniqueness
Benzyl(2,2-dimethylpropyl)amine is unique due to the presence of both a bulky 2,2-dimethylpropyl group and a benzyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
N-benzyl-2,2-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)10-13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEAQWSEERPMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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